molecular formula C18H22ClN3O4S2 B6587797 4-[(5-chlorothiophene-2-sulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235389-92-0

4-[(5-chlorothiophene-2-sulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide

Cat. No. B6587797
CAS RN: 1235389-92-0
M. Wt: 444.0 g/mol
InChI Key: RYFAXFMXOMDYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-chlorothiophene-2-sulfonamido)benzoic acid” is a compound with the CAS Number: 329906-72-1 . It has a molecular weight of 317.77 . The compound is stored at room temperature and it is in powder form .


Synthesis Analysis

“5-Chlorothiophene-2-sulfonamide” may be used in the synthesis of non-benzofused bicyclo [4.2.1]nonanes . It undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .


Molecular Structure Analysis

The IUPAC name for “4-(5-chlorothiophene-2-sulfonamido)benzoic acid” is 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoic acid . The InChI code for this compound is 1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) .


Physical And Chemical Properties Analysis

The melting point of “5-Chlorothiophene-2-sulfonamide” is 113-117 °C (lit.) . The molecular weight of this compound is 197.66 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: This compound’s structural features suggest potential applications in medicinal chemistry and drug development. Researchers have investigated its pharmacological properties, aiming to design novel therapeutic agents.

Specific Applications:

Organic Synthesis

Overview: Organic chemists utilize this compound as a building block for synthesizing more complex molecules. Its unique structure allows for diverse transformations.

Specific Applications:

Safety and Hazards

The safety information for “4-(5-chlorothiophene-2-sulfonamido)benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

It is known that the compound contains a5-chlorothiophene-2-sulfonamide moiety , which is an aromatic sulfonamide. Sulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .

Mode of Action

Based on the presence of the sulfonamide group, it can be inferred that the compound might interact with its target enzyme by mimicking the natural substrate, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The compound, due to its potential inhibitory action on carbonic anhydrase, may affect various biochemical pathways related to pH regulation and fluid balance. This could have downstream effects on numerous physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific enzyme or receptor it targets. If it indeed targets carbonic anhydrase as suggested, it could lead to a decrease in the enzyme’s activity, potentially affecting pH balance and fluid regulation in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .

properties

IUPAC Name

4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S2/c1-26-15-5-3-2-4-14(15)21-18(23)22-10-8-13(9-11-22)12-20-28(24,25)17-7-6-16(19)27-17/h2-7,13,20H,8-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFAXFMXOMDYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-chlorothiophene-2-sulfonamido)methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.